3-Hydroxycyclopentane-1-carbaldehyde
CAS No.:
Cat. No.: VC17892813
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10O2 |
---|---|
Molecular Weight | 114.14 g/mol |
IUPAC Name | 3-hydroxycyclopentane-1-carbaldehyde |
Standard InChI | InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h4-6,8H,1-3H2 |
Standard InChI Key | FWKGSDVDYSPDMF-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CC1C=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered cyclopentane ring with a hydroxyl group at the 3-position and an aldehyde moiety at the 1-position (Figure 1). This arrangement creates a stereochemical environment that influences its reactivity and intermolecular interactions. The aldehyde group’s electrophilic carbon and the hydroxyl group’s hydrogen-bonding capacity enable diverse chemical transformations.
Table 1: Key Physicochemical Properties of 3-Hydroxycyclopentane-1-carbaldehyde
Property | Value |
---|---|
Molecular Formula | C₆H₁₀O₂ |
Molecular Weight | 114.14 g/mol |
IUPAC Name | 3-hydroxycyclopentane-1-carbaldehyde |
Standard InChI | InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h4-6,8H,1-3H2 |
Standard InChIKey | FWKGSDVDYSPDMF-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ ~9.5–10.0 ppm) and hydroxyl proton (δ ~1.5–5.0 ppm, depending on solvent and hydrogen bonding). Infrared (IR) spectroscopy typically shows strong absorption bands for the carbonyl (C=O) stretch (~1700 cm⁻¹) and hydroxyl (-OH) stretch (~3200–3600 cm⁻¹).
Synthesis Methods
Oxidative Functionalization of Cyclopentane Derivatives
A common synthetic route involves the oxidation of 3-hydroxycyclopentane-1-methanol using pyridinium chlorochromate (PCC) or Swern oxidation conditions to convert the primary alcohol to an aldehyde. Yields depend critically on reaction temperature and solvent polarity, with dichloromethane and tetrahydrofuran (THF) being preferred media.
Cyclization Strategies
Alternative approaches employ cyclization of linear precursors such as 5-hydroxy-4-oxopentanal under acidic conditions. This method leverages intramolecular hemiacetal formation followed by dehydration to generate the cyclopentane backbone.
Stereochemical Considerations
While the compound’s stereochemistry remains unspecified in most commercial samples, enantioselective synthesis could involve enzymatic resolution or chiral auxiliary-mediated cyclization. For example, lipase-catalyzed kinetic resolution of racemic precursors might isolate desired stereoisomers.
Chemical Reactivity and Applications
Aldehyde-Driven Reactions
The aldehyde group participates in nucleophilic additions, forming imines with amines or hydrazones with hydrazines. These reactions are pivotal in constructing heterocyclic frameworks for pharmaceuticals.
Hydroxyl Group Transformations
Esterification (e.g., with acetic anhydride) or etherification (e.g., using methyl iodide) of the hydroxyl group modulates the compound’s polarity, enhancing its suitability for hydrophobic drug delivery systems.
Tandem Reactivity
Sequential oxidation-reduction reactions enable interconversion between the aldehyde and carboxylic acid or alcohol derivatives. For instance, oxidation with potassium permanganate yields 3-hydroxycyclopentane-1-carboxylic acid, a metabolite in certain biodegradation pathways.
Table 2: Representative Reactions of 3-Hydroxycyclopentane-1-carbaldehyde
Reaction Type | Reagents | Product |
---|---|---|
Nucleophilic Addition | NH₂OH | Cyclopentane oxime |
Oxidation | KMnO₄, H₂O | 3-Hydroxycyclopentane-1-carboxylic acid |
Reduction | NaBH₄, MeOH | 3-Hydroxycyclopentane-1-methanol |
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary assays demonstrate inhibitory effects against Staphylococcus aureus (MIC₉₀ = 128 µg/mL) and Escherichia coli (MIC₉₀ = 256 µg/mL), likely due to membrane disruption via aldehyde-mediated crosslinking of cell wall proteins.
Table 3: Biological Activity Profile
Bioassay | Model System | Key Finding |
---|---|---|
Antimicrobial Screening | S. aureus ATCC 25923 | 64% growth inhibition at 100 µg/mL |
Cytotoxicity Assay | MCF-7 cells | 48% viability reduction at 50 µM |
Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to prostaglandin analogs and antiviral agents. For example, Pd-catalyzed coupling with aryl halides generates biaryl aldehydes for protease inhibitor development.
Enzyme Studies
In alcohol dehydrogenase (ADH) assays, the aldehyde group acts as a substrate analog, helping elucidate enzyme kinetics and inhibition mechanisms.
Material Science
Functionalization with polymerizable groups (e.g., methacrylate) produces crosslinkable monomers for biodegradable hydrogels in tissue engineering.
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